molecular formula C13H14FN3O3 B2596208 1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole CAS No. 1260379-21-2

1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole

Cat. No.: B2596208
CAS No.: 1260379-21-2
M. Wt: 279.271
InChI Key: SZCQTWVONBEZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.

    Attachment of the fluoro-nitrophenoxy group: This step involves the nucleophilic substitution reaction of a fluoro-nitrophenol derivative with a suitable leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-nitrophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the fluoro-nitrophenoxy group can enhance its binding affinity and specificity towards certain targets, while the pyrazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: Lacks the fluoro-nitrophenoxy group, resulting in different chemical and biological properties.

    4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole: Lacks the ethyl group, which may affect its reactivity and applications.

    1-ethyl-4-[(2-chloro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole:

Uniqueness

1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole is unique due to the presence of the fluoro-nitrophenoxy group, which imparts distinct chemical properties such as increased electronegativity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3/c1-3-16-7-10(9(2)15-16)8-20-13-5-4-11(17(18)19)6-12(13)14/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCQTWVONBEZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)COC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.